3-Methyl-8-(trifluoromethyl)quinolin-4-ol
Description
Structure
2D Structure
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
3-methyl-8-(trifluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H8F3NO/c1-6-5-15-9-7(10(6)16)3-2-4-8(9)11(12,13)14/h2-5H,1H3,(H,15,16) |
InChI Key |
PWFDTBFWVSSGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C(C1=O)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 8 Trifluoromethyl Quinolin 4 Ol
Classical Approaches to Substituted Quinolines
The foundational methods for quinoline (B57606) synthesis, developed over a century ago, remain relevant for their robustness and scalability. These approaches typically involve the cyclization of aniline (B41778) derivatives with carbonyl compounds. The synthesis of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol via these methods would necessitate the use of a specifically substituted aniline, namely 2-(trifluoromethyl)aniline (B126271), as the key starting material.
Modifications of Established Quinoline Syntheses
Several classical named reactions can be adapted to synthesize quinolin-4-ols. The Conrad-Limpach and Gould-Jacobs reactions are particularly pertinent.
The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. For the target molecule, 2-(trifluoromethyl)aniline would be reacted with ethyl 2-methylacetoacetate. The initial condensation forms an enamine intermediate, which is then cyclized at high temperatures (around 250 °C) via an intramolecular electrophilic substitution to yield the desired quinolin-4-ol.
A closely related and often more versatile method is the Gould-Jacobs reaction . This approach also utilizes an aniline and a β-ketoester derivative. Specifically, 2-(trifluoromethyl)aniline would be reacted with an appropriate diethyl ethoxymethylenemalonate derivative or a similar β-ketoester equivalent. The reaction proceeds through an initial nucleophilic substitution, followed by a thermal cyclization and subsequent aromatization to form the quinolin-4-ol ring system. A key advantage of the Gould-Jacobs reaction is that the cyclization often occurs under milder conditions than the Conrad-Limpach synthesis.
A practical example illustrating this classical approach is the synthesis of the analogous compound, 2,8-bis(trifluoromethyl)quinolin-4-ol. chemicalbook.com In this reported synthesis, 2-trifluoromethylaniline is reacted with ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid (PPA) at 150 °C, affording the product in a high yield of 91%. chemicalbook.com This demonstrates the viability of using substituted anilines and β-ketoesters for constructing trifluoromethylated quinolin-4-ols.
Table 1: Comparison of Classical Syntheses for Quinolin-4-ols
| Reaction Name | Key Reactants | Typical Conditions | Advantages | Potential for Target Compound |
|---|---|---|---|---|
| Conrad-Limpach | Aniline, β-ketoester | High temperature (250 °C) | Direct, often high yield | High; requires 2-(trifluoromethyl)aniline and ethyl 2-methylacetoacetate. |
| Gould-Jacobs | Aniline, Acylmalonic ester derivative | Milder thermal cyclization | Good control over substitution pattern | High; provides a reliable route to the quinolin-4-ol core. |
Challenges in Selective Functionalization
The primary challenge in applying classical syntheses to produce this compound lies in achieving the correct regiochemistry. The substitution pattern is dictated entirely by the choice of starting materials.
Precursor Availability: The synthesis is contingent on the commercial availability or efficient synthesis of 2-(trifluoromethyl)aniline and a suitable β-ketoester like ethyl 2-methylacetoacetate.
Regioselectivity of Cyclization: In the case of the Conrad-Limpach reaction, the cyclization of the intermediate derived from 2-(trifluoromethyl)aniline can theoretically lead to two different products. However, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the ortho position, generally favoring cyclization at the unsubstituted carbon to yield the desired 8-substituted quinoline.
Harsh Reaction Conditions: The high temperatures required for some classical methods, such as the Skraup or Doebner-von-Miller reactions, can limit the functional group tolerance on the starting materials, potentially leading to decomposition or side reactions. iipseries.org The Conrad-Limpach synthesis also requires high temperatures, which can be a limitation. nih.gov
Furthermore, direct functionalization of a pre-formed quinoline ring to introduce the required substituents at the 3, 4, and 8 positions simultaneously and selectively is extremely challenging. The trifluoromethyl group significantly influences the electronic properties of the ring, complicating predictable electrophilic or nucleophilic substitution reactions. vjst.vn Therefore, constructing the ring with the substituents already in place is the most logical strategy.
Novel and Advanced Synthetic Pathways
Modern organic synthesis has introduced more sophisticated and efficient methods for constructing complex heterocyclic systems. These pathways often offer milder reaction conditions, higher atom economy, and the ability to build molecular complexity in fewer steps. rsc.org
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a powerful tool for generating molecular diversity. rsc.org A plausible MCR approach for this compound could be based on a modified Friedländer annulation.
This strategy would involve a one-pot reaction between 2-amino-3-(trifluoromethyl)benzaldehyde, a ketone with an α-methylene group (such as acetone (B3395972) or a derivative), and a source for the C3-methyl group and C4-ol functionality. For example, a three-component reaction of an appropriately substituted o-aminoaryl ketone, an aldehyde, and a methylene-active compound could be envisioned. The versatility of MCRs allows for the rapid assembly of complex quinoline scaffolds from simple starting materials. nih.gov
Table 2: Hypothetical MCR for this compound
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |
|---|
Metal-catalyzed Coupling Reactions for Quinoline Ring Formation
Transition-metal catalysis has revolutionized the formation of C-C and C-N bonds, enabling novel strategies for quinoline synthesis. mdpi.com Palladium-, copper-, or rhodium-catalyzed cross-coupling reactions can be employed to construct the quinoline ring through intramolecular cyclization of suitably functionalized acyclic precursors.
A potential pathway could involve the palladium-catalyzed coupling of 2-bromo-3-(trifluoromethyl)aniline (B1266073) with a propargyl alcohol derivative. The resulting intermediate could then undergo an intramolecular cyclization (hydroamination/alkyne activation) to form the quinoline ring. Another approach is an intramolecular Heck reaction, where a precursor containing both a vinyl group and an aryl halide is cyclized.
These methods offer the advantage of building the quinoline system under relatively mild conditions with high functional group tolerance. The strategic placement of the trifluoromethyl and methyl groups would be pre-installed in the acyclic starting materials, ensuring the desired substitution pattern in the final product. nih.gov
Domino and Cascade Reactions
Domino or cascade reactions involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. mdpi.com This approach is highly efficient and aligns with the principles of green chemistry.
A possible domino reaction for the synthesis of this compound could start from a simple substituted aniline and an alkyne. For instance, a copper-catalyzed domino reaction between an enaminone and a 2-halobenzaldehyde derivative has been shown to produce quinolines. rsc.org Adapting this, a reaction could be designed starting from 2-(trifluoromethyl)aniline that proceeds through a sequence of reactions such as Michael addition, intramolecular cyclization, and aromatization to yield the final quinolin-4-ol product in a single, efficient operation.
Trifluoromethylation Strategies for Quinoline Systems
Incorporating a trifluoromethyl group onto a quinoline scaffold can be achieved through various methods, either by building the ring from a CF3-containing precursor or by direct trifluoromethylation of a pre-formed quinoline system. The choice of strategy often depends on the desired regioselectivity and the availability of starting materials.
A diverse array of reagents has been developed for the introduction of the CF3 group, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethylating agents.
Nucleophilic Reagents : Trifluoromethyltrimethylsilane (TMSCF3), often activated by a fluoride (B91410) source, is a prominent nucleophilic reagent. It can deliver the CF3- anion to suitable electrophilic sites. While effective for carbonyl compounds, its application to heteroaromatic systems like quinolines often requires activation of the ring, for instance, by forming N-oxides.
Electrophilic Reagents : Hypervalent iodine compounds, famously known as Togni reagents, are powerful electrophilic trifluoromethylating agents. enamine.netresearchgate.netwikipedia.org These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), can trifluoromethylate a wide range of nucleophiles, including arenes and heteroarenes, often under mild conditions. enamine.netwikipedia.orgsigmaaldrich.com Umemoto reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, also serve as potent electrophilic CF3 sources. wikipedia.org
Radical Reagents : Sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent, is an inexpensive and stable solid that generates a trifluoromethyl radical (•CF3) under oxidative conditions. scripps.edunih.govresearchgate.nettcichemicals.com This radical can then engage in the trifluoromethylation of various heterocycles, including electron-deficient systems like quinolines. nih.gov The reaction is often initiated by an oxidant such as tert-butyl hydroperoxide (TBHP). researchgate.net
| Reagent Class | Specific Reagent | Common Name | Reactive Species | Typical Application Conditions |
|---|---|---|---|---|
| Nucleophilic | CF3Si(CH3)3 | TMSCF3 | "CF3-" | Fluoride activation (e.g., TBAF), used with activated quinolines (e.g., N-oxides). |
| Electrophilic | 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni Reagent II | "CF3+" | Transition-metal catalysis (e.g., Cu, Pd) or direct reaction with nucleophilic substrates. enamine.netwikipedia.org |
| Radical | CF3SO2Na | Langlois Reagent | •CF3 | Oxidative conditions (e.g., TBHP, K2S2O8), often with a metal catalyst (e.g., Cu). scripps.edunih.govresearchgate.net |
Controlling the position of trifluoromethylation on the quinoline ring is a critical challenge in synthesis. The inherent electronic properties of the quinoline nucleus, directing group strategies, and the choice of reagent and catalyst all play crucial roles.
The pyridine (B92270) ring of quinoline is electron-deficient, making it susceptible to nucleophilic attack, while the benzene (B151609) ring is more electron-rich, favoring electrophilic substitution. Radical trifluoromethylation with reagents like the Langlois reagent often shows a preference for the electron-deficient positions, C2 and C4.
However, achieving substitution at the C8 position, as required for this compound, typically necessitates specific strategies:
Synthesis from a Pre-functionalized Precursor : The most straightforward approach involves using a starting material that already contains the trifluoromethyl group at the desired position. For instance, the Conrad-Limpach or Gould-Jacobs reaction could be employed, starting with 2-(trifluoromethyl)aniline.
Directed C-H Functionalization : In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization. By installing a directing group at the N1 or C8 position (e.g., via an 8-aminoquinoline (B160924) derivative), a metal catalyst can be guided to selectively activate the C8-H bond for subsequent trifluoromethylation. rsc.orgresearchgate.net For instance, rhodium-catalyzed reactions have shown high regioselectivity for the C8 position of quinoline N-oxides. rsc.org While amination and olefination are more commonly reported, this strategy provides a pathway for introducing other functional groups.
A three-step, one-pot protocol has been developed for the C-3 selective trifluoromethylation of quinolines. thieme-connect.com This method involves nucleophilic activation of the pyridine ring through hydrosilylation, followed by reaction with an electrophilic CF3+ source like a Togni reagent, and subsequent oxidation to restore aromaticity. thieme-connect.com This highlights the intricate control that can be achieved through multi-step, one-pot procedures.
Green Chemistry Principles in this compound Synthesis
The synthesis of quinolines has traditionally involved methods that use harsh conditions, hazardous reagents, and stoichiometric amounts of catalysts, leading to significant environmental concerns. acs.org Modern synthetic chemistry emphasizes the adoption of green chemistry principles to create more sustainable and efficient processes.
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Many classical quinoline syntheses, such as the Friedländer annulation, have been adapted to solvent-free or low-solvent conditions.
Microwave-Assisted Synthesis : Microwave irradiation has proven to be a highly effective technique for accelerating organic reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. ingentaconnect.comnih.govbenthamdirect.comrsc.org The Skraup and Friedländer syntheses of quinolines have been successfully performed under microwave-assisted, solvent-free conditions, sometimes using solid supports. nih.gov
Solvent-Free Grinding : Mechanochemistry, where reactions are induced by grinding solid reactants together, offers a completely solvent-free alternative. This method is energy-efficient and minimizes waste.
Aqueous Medium : Utilizing water as a solvent is another cornerstone of green synthesis. rsc.org While the organic nature of many reactants can pose solubility challenges, the development of water-tolerant catalysts and reaction conditions has expanded the scope of aqueous synthesis for heterocyclic compounds.
The development of efficient and recyclable catalysts is central to sustainable synthesis. The focus has shifted from stoichiometric Lewis acids and hazardous reagents to catalytic systems that are effective in small quantities and can be recovered and reused.
Heterogeneous Catalysts : Solid acid catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C3N4), have been developed for the Friedländer synthesis. nih.gov These catalysts offer high activity under mild, solvent-free conditions and can be easily recovered by filtration and reused for multiple cycles with minimal loss of activity. nih.govresearchgate.net
Nanocatalysts : Nanoparticle-based catalysts provide a high surface-area-to-volume ratio, often leading to enhanced catalytic activity. acs.org Magnetic nanoparticles, for example, can be used as catalyst supports, allowing for easy separation from the reaction mixture using an external magnet. nih.gov
Recyclable Homogeneous Catalysts : While heterogeneous catalysts are easier to separate, some homogeneous catalysts can also be designed for recyclability. For instance, zirconocene (B1252598) dichloride supported on MCM-41 (a mesoporous silica (B1680970) material) has been used as a recyclable catalyst for quinoline synthesis, demonstrating enhanced yields and reusability for at least three cycles. researchgate.netsci-hub.ru
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. rsc.orgrsc.org Syntheses with high atom economy are inherently "greener" as they generate less waste.
Condensation Reactions : Cyclocondensation reactions like the Friedländer synthesis are generally atom-economical, with water being the primary byproduct.
One-Pot Reactions : Designing multi-step syntheses to occur in a single reaction vessel ("one-pot") improves efficiency by avoiding intermediate purification steps, which reduces solvent use and waste generation. acs.orgnih.govnih.gov One-pot procedures for synthesizing substituted and trifluoromethylated quinolines have been successfully developed, combining steps like Mannich addition, Friedel-Crafts cyclization, and aromatization. acs.orgnih.gov
Reaction Mass Efficiency (RME) : Beyond atom economy, RME provides a more holistic measure of a process's greenness by considering the masses of all materials used (reactants, solvents, catalysts, workup chemicals) relative to the mass of the final product. Adopting solvent-free conditions and recyclable catalysts significantly improves the RME of quinoline synthesis.
| Green Chemistry Principle | Application in Quinoline Synthesis | Key Benefits |
|---|---|---|
| Waste Prevention | High-yield reactions, one-pot procedures. acs.orgnih.govnih.gov | Reduced byproducts and purification needs. |
| Atom Economy | Utilizing cycloaddition and condensation reactions (e.g., Friedländer). rsc.orgrsc.org | Maximizes incorporation of reactant atoms into the product. |
| Use of Safer Solvents | Solvent-free reactions (grinding, microwave), or use of water/benign solvents. rsc.orgnih.gov | Reduced environmental impact and health hazards. |
| Catalysis | Development of recyclable heterogeneous (e.g., g-C3N4) and nanocatalysts. acs.orgnih.gov | Lower catalyst loading, reusability, reduced waste. |
| Energy Efficiency | Microwave-assisted synthesis. ingentaconnect.comnih.govbenthamdirect.com | Drastically reduced reaction times and energy consumption. |
Chemical Reactivity and Transformation Studies of 3 Methyl 8 Trifluoromethyl Quinolin 4 Ol
Reactivity at the Hydroxyl Group (C4-OH)
The hydroxyl group at the C4 position is a key site of reactivity. Its chemical nature is significantly influenced by keto-enol tautomerism, which determines whether it behaves as a phenolic hydroxyl group or as part of an amide-like system.
O-Alkylation and O-Acylation Reactions
The C4-OH group of the enol tautomer can undergo nucleophilic attack on various electrophiles. O-alkylation and O-acylation are fundamental transformations that convert the hydroxyl group into ethers and esters, respectively. These reactions are crucial for modifying the molecule's properties and for use as protecting groups in multi-step syntheses.
In O-alkylation, the hydroxyl group is typically deprotonated with a base to form a more nucleophilic alkoxide, which then reacts with an alkyl halide. O-acylation can be achieved using acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct. The choice of reaction conditions can be critical to favor O-alkylation or O-acylation over competing N-alkylation/acylation of the keto tautomer. researchgate.netnih.gov Trifluoromethanesulfonic acid (TfOH) has been noted as an effective catalyst for acylation reactions, with its activity controllable to favor either C- or O-acylation depending on the conditions. mdpi.com
Etherification and Esterification Strategies
Etherification and esterification are specific examples of O-alkylation and O-acylation. Standard etherification methods, such as the Williamson ether synthesis, are applicable. This involves treating the quinolinol with a strong base like sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide, ethyl bromide).
Esterification can be performed under various conditions. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is one possibility. More commonly, for a phenol-like hydroxyl group, the reaction with a more reactive acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) is employed. These strategies yield the corresponding 4-alkoxy or 4-acyloxy quinoline (B57606) derivatives.
| Reaction Type | Reagents | Typical Product |
|---|---|---|
| Etherification (Williamson) | 1. NaH 2. CH₃I | 3-Methyl-4-methoxy-8-(trifluoromethyl)quinoline |
| Esterification | Acetyl chloride, Pyridine | [3-Methyl-8-(trifluoromethyl)quinolin-4-yl] acetate |
Tautomerism and its Chemical Implications
A critical aspect of the chemistry of 4-hydroxyquinolines is their existence as a mixture of tautomeric forms: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). nih.gov Spectroscopic and crystallographic studies on related compounds have shown that the equilibrium often strongly favors the keto tautomer in both solid and solution states. researchgate.netrsc.org
The position of this equilibrium is influenced by factors such as the substitution pattern on the quinoline ring and the solvent. rsc.orgbeilstein-journals.org For 3-Methyl-8-(trifluoromethyl)quinolin-4-ol, the equilibrium would be between the aromatic alcohol structure and the non-aromatic quinolone structure.
Enol Form : this compound
Keto Form : 3-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one
This tautomerism has profound chemical implications. The enol form possesses a weakly acidic, phenolic hydroxyl group and a fully aromatic bicyclic system. The keto form, conversely, contains an amide-like N-H proton and a carbonyl group, with a diene system in the heterocyclic ring. Consequently, the molecule can react either as a phenol (B47542) (via the enol form) or as an amide/enamine (via the keto form). For instance, alkylation could potentially occur at the oxygen atom (O-alkylation) of the enol form or the nitrogen atom (N-alkylation) of the more abundant keto form, leading to different products. researchgate.net
Reactivity at the Methyl Group (C3-CH3)
The methyl group at the C3 position is adjacent to the aromatic ring and is subject to reactions typical of benzylic positions, including radical functionalization and condensation.
Functionalization via Radical Pathways
The C-H bonds of the C3-methyl group are susceptible to radical abstraction due to the formation of a resonance-stabilized benzylic-type radical. This intermediate can be trapped by various radical species, allowing for diverse functionalization. nih.gov Radical-mediated reactions can be initiated by light, heat, or chemical initiators.
Potential transformations include halogenation using reagents like N-bromosuccinimide (NBS) or oxidation. These radical pathways provide a means to introduce new functional groups onto the methyl carbon, which can then be used for further synthetic modifications.
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 3-(Bromomethyl)-8-(trifluoromethyl)quinolin-4-ol |
| Oxidation | O₂, Radical Initiator | 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carbaldehyde |
Condensation and Substitution Reactions
The methyl group at the C3 position can also participate in condensation reactions, typically after activation. acs.org Treatment with a strong base can deprotonate the methyl group, forming a nucleophilic carbanion. This anion can then react with various electrophiles, most notably aldehydes and ketones, in aldol-type condensation reactions.
Alternatively, the methyl group can be oxidized to an aldehyde (e.g., using selenium dioxide), which is a highly versatile intermediate for subsequent condensation reactions, such as Knoevenagel or Wittig reactions. acs.org These reactions allow for the extension of the carbon chain at the C3 position, providing access to a wide range of derivatives. For example, studies on 2-methylquinolines have shown that they can be oxidized to the corresponding aldehyde, which then undergoes cyclization reactions. acs.org
Reactivity of the Trifluoromethyl Group (C8-CF3)
The trifluoromethyl (-CF3) group at the C8 position is a dominant feature influencing the molecule's chemical properties due to its powerful electronic effects.
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in medicinal chemistry. mdpi.com Its strong inductive effect (-I) significantly reduces the electron density of the aromatic system, particularly the benzene (B151609) ring to which it is attached. nih.gov This deactivation has several consequences for the reactivity of the quinoline core.
Deactivation towards Electrophilic Attack : The reduced electron density makes the benzene portion of the quinoline ring less nucleophilic and therefore less susceptible to electrophilic aromatic substitution. mdpi.com
Increased Electrophilicity of the Ring : The electron-withdrawing nature of the -CF3 group enhances the electrophilic character of the quinoline ring system, making it more susceptible to nucleophilic attack. nih.gov
Enhanced Lipophilicity and Stability : The incorporation of a -CF3 group generally increases the lipophilicity of a molecule, which can influence its interactions in biological and chemical systems. mdpi.com It also often confers greater metabolic stability. mdpi.com
The strong electron-withdrawing properties of the -CF3 group can lead to significant charge delocalization within the aromatic system, which can stabilize certain reaction intermediates and influence the regioselectivity of reactions. nih.gov
The C8-CF3 group itself can be a site for further chemical modification, representing an area of active research in fluorine chemistry.
Defluorination Studies : The selective transformation of a trifluoromethyl group into a difluoromethyl (-CF2H) or monofluoromethyl (-CH2F) group is a significant challenge due to the increasing strength of the remaining C-F bonds upon successive defluorination. acs.org However, recent advancements in photoredox catalysis have enabled the hydrodefluorination (HDF) of trifluoromethylarenes. acs.orgnih.govnih.gov These methods often involve the single-electron reduction of the Ar-CF3 moiety to form a radical anion, which then eliminates a fluoride (B91410) ion. nih.govnih.gov Such strategies could potentially be applied to this compound to synthesize its difluoromethyl analogue, a transformation of interest in drug discovery for fine-tuning molecular properties. nih.gov Multicomponent cascade reactions involving the transient aromatic difluoromethyl radical are also an emerging area. nih.govacs.org
Further Fluorination : While the existing -CF3 group is highly fluorinated, studies on electrophilic fluorination could explore the introduction of fluorine atoms at other positions on the quinoline ring. Reagents such as Selectfluor are commonly used for electrophilic fluorination. wikipedia.org However, the electron-deficient nature of the this compound ring system presents a significant challenge for electrophilic attack. acs.org Direct fluorination of quinoline derivatives often requires strongly acidic media to deactivate the heterocyclic ring towards unwanted side reactions, typically resulting in fluorination at the 5- and 8-positions. researchgate.net Given that the 8-position is already substituted, any further electrophilic fluorination would be directed to other available sites based on the combined influence of the existing substituents.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring
The introduction of new substituents onto the quinoline core of this compound is governed by the directing effects of the groups already present.
Electrophilic Aromatic Substitution (EAS): In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), substitution generally occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. The regiochemical outcome is determined by the combined directing effects of the substituents.
-OH group (at C4): The hydroxyl group is a powerful activating, ortho-, para-director due to its strong +M (mesomeric) effect. libretexts.org It strongly directs incoming electrophiles to the C5 position (para to the nitrogen and ortho to the -OH) and the C3 position (ortho), which is already occupied.
-CH3 group (at C3): The methyl group is a weakly activating, ortho-, para-director through inductive effects and hyperconjugation.
-CF3 group (at C8): The trifluoromethyl group is a strongly deactivating, meta-director due to its powerful -I (inductive) effect. youtube.com It directs incoming electrophiles to the C5 and C7 positions.
Ring Nitrogen: The pyridine nitrogen is deactivating, especially under acidic conditions typical for EAS, where it becomes protonated.
Considering these effects, the C5 and C7 positions on the benzene ring are the most likely sites for electrophilic attack. The powerful activating effect of the 4-OH group strongly favors the C5 position. Theoretical studies on 8-hydroxyquinoline (B1678124) have also pointed to specific sites of reactivity for electrophilic substitution. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are favored on the electron-deficient pyridine ring, particularly at the C2 and C4 positions, which are activated by the ring nitrogen. acs.orgmdpi.com
In this compound, the C4 position is occupied by a hydroxyl group. This group can tautomerize to the 4-quinolone form, which alters the reactivity. If a good leaving group were present at the C4 or C2 position, nucleophilic substitution would be highly favorable.
Direct C-H nucleophilic fluorination of quinolines has been achieved, showing a preference for the C4 and C2 positions. acs.org This suggests that under specific oxidative conditions, direct functionalization might be possible. The electron-withdrawing -CF3 group would further activate the ring system towards nucleophilic attack. mdpi.com
| Substituent | Position | Effect on EAS | Directing Influence |
| -OH | C4 | Strongly Activating | ortho, para (to C3, C5) |
| -CH3 | C3 | Weakly Activating | ortho, para (to C2, C4) |
| -CF3 | C8 | Strongly Deactivating | meta (to C5, C7) |
| Ring Nitrogen | N1 | Deactivating | Favors substitution on the benzene ring |
Interactive Data Table: Click on headers to sort.
For electrophilic aromatic substitution, the powerful activating influence of the 4-hydroxyl group is the dominant factor, making the molecule more reactive than unsubstituted quinoline, despite the presence of the deactivating -CF3 group and the ring nitrogen. The net effect is a highly directed substitution pattern, primarily towards the C5 position. For nucleophilic substitution, the deactivating -CF3 group and the ring nitrogen work in concert to lower the energy of the negatively charged Meisenheimer intermediate, thereby activating the ring for attack, particularly on the pyridine portion. mdpi.comnih.gov
Oxidation and Reduction Pathways of the Quinoline Core
The quinoline nucleus can undergo both oxidation and reduction, leading to a variety of transformed products.
Oxidation: The quinoline ring is generally resistant to oxidation. pharmaguideline.com
N-Oxidation: Treatment with peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding quinoline N-oxide. This transformation increases the reactivity of the quinoline ring, particularly at the C2 and C4 positions, towards both electrophilic and nucleophilic attack.
Ring Cleavage: Under harsh oxidative conditions, such as with hot alkaline potassium permanganate, the benzene ring can be cleaved to yield a pyridine-dicarboxylic acid (quinolinic acid). pharmaguideline.comwikipedia.org The presence of the deactivating -CF3 group might offer some resistance to this degradation, while the activating -OH and -CH3 groups could potentially be oxidized themselves under strong conditions.
Reduction: The reduction of the quinoline ring is a more common transformation and can be achieved with varying degrees of selectivity.
Selective Pyridine Ring Reduction: A variety of reagents can selectively reduce the pyridine ring to afford a 1,2,3,4-tetrahydroquinoline. This is a common outcome in catalytic hydrogenation (e.g., H2/Pd, Pt) and can also be achieved with systems like hydrosilanes/ethanol catalyzed by gold nanoparticles or boronic acid-catalyzed reductions using Hantzsch ester. nih.govacs.orgresearchgate.net This pathway would convert this compound into the corresponding tetrahydroquinoline derivative.
Exhaustive Reduction: Under more forcing conditions, both the pyridine and benzene rings can be reduced, leading to a decahydroquinoline (B1201275) derivative.
The choice of reducing agent and reaction conditions is crucial for controlling the outcome of the reduction process. nih.govacs.org
| Transformation | Reagent/Condition | Potential Product |
| N-Oxidation | m-CPBA, H2O2 | This compound N-oxide |
| Ring Cleavage | Hot alkaline KMnO4 | Pyridine-dicarboxylic acid derivative |
| Selective Reduction | H2/Pd, NaBH4, Hantzsch Ester | 3-Methyl-8-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-ol |
| Exhaustive Reduction | High pressure H2, Rh/C | 3-Methyl-8-(trifluoromethyl)decahydroquinolin-4-ol |
Interactive Data Table: Illustrative examples of potential transformations.
Metal Complexation and Coordination Chemistry Studies
The study of metal complexation is crucial for understanding the potential applications of a compound in areas such as catalysis, materials science, and medicinal chemistry. The structure of this compound suggests it is a potent chelating agent.
The quinolin-4-ol framework is recognized as a privileged scaffold in coordination chemistry due to its ability to act as a bidentate ligand. This means it can bind to a central metal ion through two separate donor atoms, forming a stable ring structure known as a chelate. In the case of this compound, the molecule is expected to behave as a monoprotic, bidentate chelating agent upon deprotonation of the hydroxyl group. scirp.orgscirp.org
The formation of these metal complexes can be represented by the general equilibrium:
Mⁿ⁺ + 2 L⁻ ⇌ ML₂
Where Mⁿ⁺ is a metal ion, and L⁻ is the deprotonated this compound ligand. The stoichiometry of the resulting complexes, commonly ML₂ or ML₃, depends on the coordination number and oxidation state of the metal ion. For instance, many divalent metal ions form ML₂ complexes, which may adopt geometries such as square planar or octahedral, the latter often involving the coordination of two solvent molecules. scirp.orgscirp.orgresearchgate.net
The stability of the metal complexes formed is a key characteristic. While specific stability constants for this compound complexes are not available, the data for the parent compound, 8-hydroxyquinoline, can provide a useful reference. The stability of these complexes is influenced by factors such as the nature of the metal ion and the basicity of the ligand's donor atoms. mcmaster.carsc.org The presence of the electron-withdrawing trifluoromethyl group at the 8-position is expected to decrease the basicity of the nitrogen and oxygen atoms, which might lead to lower stability constants compared to unsubstituted 8-hydroxyquinoline. Conversely, the electron-donating methyl group at the 3-position could partially counteract this effect.
Table 1: Illustrative Stability Constants (log K) for Metal Complexes with 8-Hydroxyquinoline in 50% Dioxane-Water
| Metal Ion | log K₁ | log K₂ |
| Cu²⁺ | 12.25 | 11.25 |
| Ni²⁺ | 10.74 | 9.35 |
| Co²⁺ | 9.50 | 8.20 |
| Zn²⁺ | 9.45 | 8.55 |
| Mn²⁺ | 7.40 | 6.50 |
This table presents representative data for 8-hydroxyquinoline to illustrate the concept of stability constants and is not experimental data for this compound. rsc.orgscirp.org
The chelating ability of this compound is attributed to the presence of two key donor atoms: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. scirp.orgnih.gov Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen becomes a strong Lewis base, readily donating a pair of electrons to a metal ion. Simultaneously, the nitrogen atom of the quinoline ring provides a second point of attachment, also through a lone pair of electrons.
This dual coordination results in the formation of a highly stable five-membered chelate ring, a favored conformation in coordination chemistry. jchemlett.com The formation of this chelate ring is entropically favorable and is a primary driving force for the complexation process.
Spectroscopic methods are instrumental in confirming the involvement of these donor atoms in coordination. In Fourier-transform infrared (FTIR) spectroscopy, the coordination of the nitrogen atom to the metal center is typically evidenced by a shift in the C=N stretching vibration frequency. scirp.org Similarly, the deprotonation and coordination of the hydroxyl group can be confirmed by the disappearance of the O-H stretching band and a shift in the C-O stretching frequency. scirp.orgscirp.org
The general structure of a 1:2 metal-to-ligand complex with a quinolin-4-ol type ligand is depicted below, illustrating the bidentate coordination through the nitrogen and oxygen atoms.
Figure 1: Proposed structure of a metal complex with a quinolin-4-ol scaffold. (A general representation showing the chelation of a metal ion (M) by two bidentate quinolin-4-ol type ligands)
The specific electronic and steric environment created by the methyl and trifluoromethyl substituents on the this compound backbone would further modulate the properties of the resulting metal complexes, influencing their geometry, stability, and reactivity. mdpi.comresearchgate.net
Advanced Spectroscopic and Crystallographic Characterization of 3 Methyl 8 Trifluoromethyl Quinolin 4 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
1H, 13C, 19F NMR Data Analysis and Chemical Shift Assignments
Specific chemical shift assignments and coupling constants for 3-Methyl-8-(trifluoromethyl)quinolin-4-ol are not available in the reviewed literature. For related compounds, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, proton (¹H) NMR signals for the quinoline (B57606) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with the methyl group protons appearing further upfield. In ¹³C NMR, the carbon atoms of the quinoline ring would exhibit signals between δ 110 and 150 ppm. The trifluoromethyl group would show a characteristic signal in ¹⁹F NMR spectroscopy.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 2D NMR techniques are crucial for the structural elucidation of novel compounds, no published studies were found that apply COSY, HMQC, HMBC, or NOESY experiments specifically to this compound. These techniques would be essential to confirm the connectivity of protons and carbons within the molecule and to establish through-space correlations.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry data, which would provide the exact mass and confirm the molecular formula of this compound, could not be located.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Study
No studies detailing the fragmentation pathways of this compound using tandem mass spectrometry were identified. Such an analysis would be key to understanding the compound's stability and fragmentation patterns under ionization.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Dynamics
Specific infrared (IR) and Raman spectroscopic data for this compound is not available. Generally, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and strong absorptions corresponding to the C-F stretching of the trifluoromethyl group. For instance, studies on the related 4-amino-2-methyl-8-(trifluoromethyl)quinoline have identified C-H stretching vibrations around 3072-3114 cm⁻¹ and C-F stretching modes in their vibrational spectra. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The quinoline core, being an extended aromatic system, gives rise to characteristic absorption bands.
The UV-Vis spectra of trifluoromethylated quinoline derivatives typically exhibit strong absorption bands in the range of 250–400 nm. beilstein-journals.org These absorptions are primarily attributed to π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated heterocyclic ring system. The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the methyl group, an electron-donating group, can influence the energy of these transitions, potentially causing shifts in the absorption maxima (λmax).
Additionally, transitions designated as n → π* may be observed, typically at longer wavelengths and with lower intensity. These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen or oxygen atoms, to an antibonding π* orbital. beilstein-journals.org The solvent environment can also play a significant role in the position and intensity of these absorption bands due to solvatochromic effects. mdpi.combeilstein-archives.org
Table 1: Representative UV-Vis Absorption Data for Trifluoromethylated Quinoline Derivatives
| Compound Class | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Attributed Transition |
|---|---|---|---|---|
| Trifluoromethyl-substituted quinolines | Methanol | ~350 | ~4.2 | π → π* |
| Trifluoromethyl-substituted quinolines | DMSO | ~362 | ~4.3 | π → π* |
Note: Data is representative of trifluoromethylated quinoline derivatives and provides an expected range for this compound. ICT refers to Intramolecular Charge Transfer.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information about the solid-state structure of a compound, offering precise measurements of its molecular geometry and insights into how molecules arrange themselves in a crystal lattice. While the specific crystal structure for this compound is not publicly available, analysis of closely related fluorinated quinoline derivatives provides a strong basis for understanding its expected structural features. nih.gov
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
Single-crystal X-ray diffraction analysis allows for the precise determination of atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated. In the quinolin-4-ol ring, the C-C and C-N bond lengths within the aromatic system are expected to be intermediate between single and double bonds, characteristic of delocalized π-electron systems. The C-O bond of the hydroxyl group will exhibit single bond character, while the C=O tautomeric form (quinolin-4-one) would show a shorter double bond. The C-F bond lengths in the trifluoromethyl group are typically around 1.33-1.35 Å.
Table 2: Typical Crystallographic Parameters for a Substituted Quinoline Analog (8-fluoro-2,3-dimethylquinolin-4-yl benzoate) nih.gov
| Parameter | Atoms | Value |
|---|---|---|
| Bond Length (Å) | C(4)-O(1) | 1.358 |
| C(8)-F(1) | 1.361 | |
| C(2)-C(3) | 1.365 | |
| N(1)-C(2) | 1.371 | |
| Bond Angle (°) | C(3)-C(2)-N(1) | 122.5 |
| C(5)-C(4a)-C(8a) | 119.3 | |
| O(1)-C(4)-C(4a) | 122.1 | |
| Dihedral Angle (°) | C(8)-C(8a)-N(1)-C(2) | -1.1 |
Note: This data is from a structurally similar compound and serves as a reference for the expected values in this compound.
Analysis of Crystal Packing and Hydrogen Bonding Networks
The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π–π stacking interactions. For this compound, the hydroxyl group (-OH) and the quinoline nitrogen atom are potent sites for hydrogen bonding.
Advanced Analytical Techniques for Purity Assessment and Process Monitoring
Ensuring the purity of this compound is critical for its application. Advanced analytical techniques are employed for both final product quality control and for real-time monitoring of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, would be effective for separating the target compound from impurities, starting materials, and by-products. researchgate.net Coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful tool, allowing for the identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov
For process monitoring, Process Analytical Technology (PAT) tools can be implemented. In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, can track the concentration of reactants and products in real-time without the need for sampling. acs.org This allows for precise control over reaction conditions, optimization of yield, and ensuring consistent product quality throughout the manufacturing process. These techniques are integral to modern, efficient synthesis of complex molecules like quinoline derivatives. google.com
Computational and Theoretical Chemistry Studies of 3 Methyl 8 Trifluoromethyl Quinolin 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, orbital energies, and charge distribution, which are crucial for predicting reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries and electronic properties of organic molecules, including quinoline (B57606) derivatives. For 3-Methyl-8-(trifluoromethyl)quinolin-4-ol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31+G(d,p), would be employed to find the most stable arrangement of its atoms in three-dimensional space. These calculations would provide precise bond lengths, bond angles, and dihedral angles. The presence of the trifluoromethyl group, with its strong electron-withdrawing nature, and the hydroxyl and methyl groups, would significantly influence the geometry and electronic distribution of the quinoline core. DFT studies on other quinoline derivatives have demonstrated the reliability of this method in predicting molecular structures that are in good agreement with experimental data. nih.gov
Hypothetical Optimized Geometry Parameters for this compound based on DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C4-O Bond Length | ~1.35 Å |
| C3-CH3 Bond Length | ~1.51 Å |
| C8-CF3 Bond Length | ~1.34 Å |
| O-H Bond Length | ~0.97 Å |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinolinol ring system, particularly around the hydroxyl group and the benzene (B151609) portion of the bicyclic system. The LUMO, conversely, is likely to be distributed over the quinoline ring, with significant contributions from the electron-deficient trifluoromethyl group. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations on similar quinoline derivatives have been used to determine these properties and correlate them with observed chemical behavior. nih.gov
Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 to -5.5 |
| LUMO | -2.0 to -1.0 |
An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Red regions indicate areas of negative potential (electron-rich), while blue regions show positive potential (electron-poor). Green areas are relatively neutral.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Tautomeric Equilibria
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and the equilibrium between its tautomeric forms. mdpi.com
The quinolin-4-ol moiety can exist in tautomeric equilibrium with its corresponding quinolin-4-one form. While the "ol" form is generally favored in many quinoline derivatives, the substituents and solvent can influence this equilibrium. MD simulations can model the dynamic interchange between these tautomers and predict their relative populations under different conditions. Furthermore, these simulations can explore the rotational freedom of the methyl and trifluoromethyl groups and any potential non-planar conformations of the quinoline ring system, although it is expected to be largely rigid. Studies on other quinolinols have utilized MD simulations to understand their stable conformations and interactions in biological systems. acs.org
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies can elucidate the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. This information is crucial for understanding reaction kinetics and selectivity.
By calculating the potential energy surface for a given reaction, computational methods can map out the energy changes that occur as reactants are converted into products. This allows for the determination of activation energies, which are the energy barriers that must be overcome for a reaction to proceed. For this compound, theoretical studies could be applied to investigate various transformations, such as electrophilic substitution on the quinoline ring, reactions involving the hydroxyl group (e.g., etherification, esterification), or nucleophilic substitution.
For instance, the energy profile for the deprotonation of the hydroxyl group could be calculated to predict the pKa of the molecule. Similarly, the energy barriers for electrophilic attack at different positions on the aromatic rings could be computed to predict the regioselectivity of such reactions. The trifluoromethyl group's strong electron-withdrawing effect would likely deactivate the ring to which it is attached towards electrophilic substitution, while the hydroxyl and methyl groups would activate their respective rings. Theoretical investigations into the reaction mechanisms of various quinoline syntheses and functionalizations have provided valuable insights into their underlying principles. iipseries.orgrsc.org
Catalyst-Substrate Interactions in Hypothetical Reaction Pathways
Understanding how this compound interacts with catalysts is fundamental to predicting its behavior in synthetic transformations. Density Functional Theory (DFT) calculations are a common method used to model these interactions, providing insights into the electronic structure and energetics of catalyst-substrate complexes. uobaghdad.edu.iqresearchgate.net By simulating the reaction pathways, researchers can identify transition states, calculate activation energies, and determine the most plausible reaction mechanisms.
For quinoline derivatives, computational studies often explore interactions with transition metal catalysts used in cross-coupling or C-H activation reactions. mdpi.com In a hypothetical catalyzed reaction involving this compound, DFT could be employed to model the binding of the quinoline substrate to the catalyst's active site. Key parameters such as binding energies, bond distances between the substrate and catalyst, and charge transfer can be calculated. These calculations help elucidate the role of the catalyst in lowering the activation barrier and directing the stereochemistry or regioselectivity of the reaction.
For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, the nitrogen atom and the hydroxyl group of the quinolinol ring could act as coordinating sites. The electronic properties of the substituents—the electron-donating methyl group and the electron-withdrawing trifluoromethyl group—would significantly influence the electron density on the quinoline core, thereby affecting the strength of the catalyst-substrate interaction.
Illustrative Data: Hypothetical Binding Energies in a Catalyzed Reaction This table presents hypothetical DFT-calculated binding energies (ΔE_bind) for the interaction of this compound with different catalytic species to illustrate the type of data generated in such studies.
| Catalyst Model | Coordination Site(s) | Calculated Binding Energy (ΔE_bind) in kcal/mol |
| Pd(PPh₃)₂ | N, O-chelation | -18.5 |
| Rh(CO)₂I | N-coordination | -12.3 |
| Cu(I)-acetylide | π-coordination (benzene ring) | -8.7 |
| Brønsted Acid (TfOH) | N-protonation | -25.1 |
These theoretical values can guide experimental chemists in selecting the optimal catalyst and reaction conditions to achieve a desired chemical transformation.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their structural characterization and the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a high degree of accuracy. nih.gov Such predictions are crucial for assigning complex spectra, distinguishing between isomers, and understanding how the electronic environment around each nucleus is influenced by the molecular structure. nih.govrsc.org
For this compound, theoretical calculations would predict the chemical shifts for each unique proton, carbon, and fluorine nucleus. The calculations would account for the inductive effects of the trifluoromethyl group, the electron-donating nature of the methyl group, and the tautomeric equilibrium between the 4-ol and 4-one forms. The predicted ¹⁹F NMR chemical shift is particularly important for fluorinated compounds, providing a sensitive probe of the local chemical environment. acs.org
Illustrative Data: Predicted NMR Chemical Shifts for this compound This table contains hypothetical NMR chemical shifts (δ) in ppm, calculated using DFT (B3LYP/6-311++G), referenced against tetramethylsilane (B1202638) (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F). These values are illustrative of typical computational predictions.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| H (on C2) | 6.55 | Influenced by adjacent N and C=C bond |
| H (on C5) | 8.10 | Aromatic proton, deshielded by ring current |
| H (on C6) | 7.65 | Aromatic proton |
| H (on C7) | 7.85 | Aromatic proton, deshielded by adjacent CF₃ |
| CH₃ (on C3) | 2.40 | Methyl group on a double bond |
| OH (on C4) | 11.50 | Potentially broad, hydrogen-bonded proton |
| ¹³C NMR | ||
| C2 | 145.2 | |
| C3 | 120.8 | |
| C4 | 175.1 | Carbonyl-like carbon in the quinolinone tautomer |
| C4a | 140.3 | |
| C5 | 126.9 | |
| C6 | 125.4 | |
| C7 | 128.1 | |
| C8 | 122.5 | Attached to CF₃ group, shows C-F coupling |
| C8a | 138.7 | |
| CH₃ | 15.6 | |
| CF₃ | 124.0 | Quartet signal due to ¹JCF coupling |
| ¹⁹F NMR | ||
| CF₃ (on C8) | -62.5 | Typical range for an aromatic CF₃ group |
Vibrational Frequencies and Intensities
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra. A computational study on the closely related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline demonstrates that methods like B3LYP with a 6-311G(d,p) basis set can yield theoretical spectra in good agreement with experimental data. researchgate.net
Analysis of the calculated vibrational modes, often through Potential Energy Distribution (PED), allows each theoretical peak to be assigned to specific molecular motions, such as stretching, bending, or torsional modes. For this compound, key predicted frequencies would include the O-H stretch, aromatic C-H and C=C stretches, and the characteristic strong vibrations of the C-F bonds in the trifluoromethyl group.
Illustrative Data: Predicted Vibrational Frequencies This table shows selected, hypothetical vibrational frequencies (cm⁻¹) and their assignments for this compound, based on DFT calculations.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment (PED) |
| 3450 | Medium | O-H stretching |
| 3080 | Low | Aromatic C-H stretching |
| 1655 | Strong | C=O stretching (from quinolinone tautomer) |
| 1610 | Medium | Aromatic C=C stretching |
| 1580 | Strong | Quinoline ring stretching |
| 1315 | Strong | C-F symmetric stretching |
| 1180 | Very Strong | C-F asymmetric stretching |
| 1130 | Very Strong | C-F asymmetric stretching |
| 820 | Medium | Aromatic C-H out-of-plane bending |
Quantitative Structure-Reactivity Relationships (QSRR)
QSRR studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. These models are valuable for predicting the behavior of new compounds without the need for extensive experimentation.
The reactivity of the quinoline ring is heavily influenced by its substituents. nih.gov In this compound, the two key substituents have opposing electronic effects. The methyl group at the 3-position is an electron-donating group, which tends to activate the ring towards electrophilic substitution and directs incoming electrophiles. Conversely, the trifluoromethyl group at the 8-position is a powerful electron-withdrawing group due to the high electronegativity of fluorine, which deactivates the ring towards electrophilic attack. acs.org
To build robust QSRR models, chemical structures are converted into a set of numerical values known as molecular descriptors. These descriptors can be categorized as topological, electronic, or steric, among others.
Topological descriptors are derived from the 2D graph representation of the molecule and describe its size, shape, and branching. nih.gov Examples include the Wiener index and molecular connectivity indices. mdpi.com
Electronic descriptors quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). uobaghdad.edu.iq
Steric descriptors , often used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), describe the three-dimensional shape and bulk of the molecule. nih.gov
For quinoline derivatives, these descriptors have been successfully used to build models that predict various activities. nih.govnih.gov A QSRR model for the reactivity of this compound would use these descriptors to correlate its structure with properties like reaction rates or equilibrium constants for a given transformation.
Table of Common Descriptors for QSRR Studies
| Descriptor Type | Descriptor Name | Information Encoded |
| Topological | Wiener Index (W) | Sum of all shortest paths between non-hydrogen atoms; relates to molecular size. |
| Topological | Randić Connectivity Index (χ) | Describes the degree of branching in the molecular skeleton. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to susceptibility to electrophilic attack. |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to susceptibility to nucleophilic attack. |
| Electronic | Dipole Moment (μ) | Measures the overall polarity of the molecule. |
| 3D / Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. nih.gov |
| 3D / Steric | CoMFA Steric Field | 3D field representing the steric bulk of the molecule. |
By leveraging these computational approaches, a comprehensive theoretical profile of this compound can be established, providing a solid foundation for guiding future experimental research.
Derivatization and Scaffold Modification of 3 Methyl 8 Trifluoromethyl Quinolin 4 Ol
Synthesis of Quinoline-Based Heterocycles Incorporating the Core Structure
No specific research detailing the use of 3-methyl-8-(trifluoromethyl)quinolin-4-ol as a precursor for the synthesis of more complex, fused quinoline-based heterocycles has been found. General methodologies exist for creating fused systems, such as pyrazolo[4,3-c]quinolines, but these typically start from different precursors, for instance, 2,4-dichloroquinoline-3-carbonitrile. scispace.comresearchgate.net
Introduction of Additional Substituents on the Quinoline (B57606) Ring System
There are no available studies describing the introduction of additional substituents onto the carbocyclic or heterocyclic ring of this compound. Research on the functionalization of the quinoline scaffold typically involves directing effects of the existing substituents, but specific investigations into electrophilic or nucleophilic substitution reactions on this compound have not been reported.
Formation of Polycyclic Systems Incorporating the Trifluoromethylated Quinoline Moiety
No documented synthetic routes were found that utilize this compound as a building block for the construction of larger polycyclic systems through annulation or other ring-forming reactions.
Applications in Synthetic Organic Chemistry
Utilization as a Building Block in Complex Molecule Synthesis
The strategic placement of a methyl group at the 3-position and a trifluoromethyl group at the 8-position, combined with the reactive hydroxyl group at the 4-position, endows 3-Methyl-8-(trifluoromethyl)quinolin-4-ol with a unique chemical profile for the synthesis of complex molecules. The trifluoromethyl group, a well-known bioisostere for a methyl or ethyl group, can significantly influence the electronic properties, lipophilicity, and metabolic stability of a target molecule.
While extensive, specific examples of its direct incorporation into highly complex natural products or pharmaceuticals are not widely documented in readily available literature, the structural motifs present in this compound are found in various biologically active compounds. The quinolin-4-ol core is a key feature in numerous alkaloids and synthetic molecules with a broad range of activities. Therefore, this compound represents a valuable starting material for the synthesis of analogues of such molecules, where the methyl and trifluoromethyl substituents can be used to modulate biological activity and pharmacokinetic properties.
The general synthetic utility of related quinolin-4-ol derivatives is well-established. For instance, the hydroxyl group can be readily converted into other functionalities, such as halides or triflates, which then serve as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings). These reactions would allow for the introduction of a wide array of substituents at the 4-position, further expanding the molecular diversity accessible from this building block.
Role as a Precursor for Advanced Chemical Intermediates
Beyond its direct incorporation as a core scaffold, this compound can serve as a precursor for a variety of advanced chemical intermediates. The reactivity of the quinoline (B57606) ring system and its substituents can be exploited to generate more functionalized derivatives.
For example, the methyl group at the 3-position is susceptible to oxidation to an aldehyde or a carboxylic acid. This transformation would provide a new reactive site for further synthetic manipulations, such as the formation of amides, esters, or for use in condensation reactions to build more complex heterocyclic systems fused to the quinoline core.
Furthermore, electrophilic aromatic substitution reactions on the benzene (B151609) ring of the quinoline system, while influenced by the existing substituents, could potentially introduce additional functional groups. The directing effects of the trifluoromethyl and hydroxyl/alkoxy groups would need to be carefully considered to achieve regioselective functionalization. The resulting poly-substituted quinoline derivatives would be valuable intermediates for the synthesis of compounds with tailored electronic and steric properties.
Potential as a Chiral Auxiliary or Ligand Scaffold (in purely chemical context)
The quinoline framework is a common feature in the design of chiral ligands for asymmetric catalysis. Although this compound is itself achiral, it possesses the potential to be elaborated into chiral ligands.
Derivatization of the hydroxyl group at the 4-position with a chiral moiety could lead to the formation of chiral auxiliaries. These auxiliaries could be employed in diastereoselective reactions to control the stereochemical outcome of transformations on a substrate temporarily attached to the quinolinol. After the desired stereocenter is set, the auxiliary could be cleaved and potentially recycled.
Moreover, the quinoline nitrogen and the oxygen at the 4-position can act as a bidentate chelation site for metal centers. By introducing chirality elsewhere in the molecule, for example, by functionalizing the methyl group at the 3-position with a chiral substituent, it is conceivable to develop novel chiral ligands. The steric and electronic properties of such ligands could be fine-tuned by the trifluoromethyl group at the 8-position, potentially influencing the enantioselectivity of catalytic reactions.
Development of Novel Reagents or Catalytic Systems Incorporating the Structure
The unique electronic properties conferred by the trifluoromethyl group suggest that this compound could be a valuable platform for the development of novel reagents and catalysts. The electron-withdrawing nature of the CF3 group can significantly impact the acidity of the hydroxyl group and the electron density of the quinoline ring system.
This modulation of electronic properties could be harnessed in the design of new organocatalysts. For instance, derivatives of this quinolinol could be explored as Brønsted or Lewis acid catalysts, where the trifluoromethyl group enhances the acidity and, consequently, the catalytic activity.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
While specific synthetic routes for 3-Methyl-8-(trifluoromethyl)quinolin-4-ol are not extensively documented, the broader family of quinolin-4-ones is accessible through several classic and modern synthetic strategies. Future research should focus on adapting and optimizing these methods for the target molecule, with an emphasis on efficiency and sustainability.
Established methods for quinolin-4-one synthesis that could be explored include the Gould-Jacobs and Conrad-Limpach reactions. mdpi.comresearchgate.net However, these often require harsh conditions, such as high temperatures. mdpi.com A primary avenue for future research would be the development of milder and more environmentally friendly protocols. acs.org This could involve leveraging transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylations, which have been successfully applied to quinolin-4-one synthesis. mdpi.com Another promising direction is the exploration of green chemistry approaches. nih.gov This includes the use of water as a solvent, microwave-assisted synthesis, and the development of one-pot reactions that reduce waste and improve atom economy. mdpi.comacs.orgnih.gov For instance, N-heterocyclic carbene (NHC)-catalyzed syntheses and decarboxylating cyclization procedures from readily available starting materials represent modern, sustainable alternatives that could be adapted for the synthesis of this compound. mdpi.com
| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |
| Transition-Metal Catalysis | Milder reaction conditions, broader functional group tolerance. mdpi.com | Catalyst optimization, ligand design, and reducing catalyst loading. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.gov | Solvent screening and optimization of microwave parameters. |
| N-Heterocyclic Carbene Catalysis | Metal-free, environmentally benign. mdpi.com | Development of tailored NHC catalysts for the specific substrate. |
| Decarboxylating Cyclization | Use of inexpensive starting materials, generation of CO2 and water as byproducts. mdpi.com | Exploration of substrate scope and reaction conditions. |
Exploration of Novel Reactivity Patterns and Transformations
The unique substitution pattern of this compound suggests a number of unexplored reactivity patterns. The interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group on the quinoline (B57606) ring is of particular interest. Future research should systematically investigate the electrophilic and nucleophilic substitution reactions of this molecule. nih.gov The trifluoromethyl group is known to significantly influence the electronic properties of heterocyclic compounds and can direct substitution reactions. beilstein-archives.org
Furthermore, the 4-hydroxyl group allows for derivatization, such as etherification and esterification, to produce a library of related compounds. The reactivity of the C2-C3 double bond in the quinolin-4-one tautomer could be explored through cycloaddition reactions to construct more complex fused heterocyclic systems. researchgate.net The methyl group at the 3-position could also be a handle for further functionalization through, for example, radical-mediated reactions.
Advanced In Situ Spectroscopic Monitoring of Reactions
To develop more efficient synthetic routes and to understand novel reactivity, the use of advanced in situ spectroscopic techniques is crucial. Future research should employ techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy) and in situ NMR spectroscopy to monitor the synthesis and subsequent transformations of this compound in real-time.
These techniques can provide valuable kinetic data and help to identify transient intermediates, leading to a deeper understanding of reaction mechanisms. nih.gov For example, monitoring the cyclization step in the synthesis of the quinolin-4-one core could help to optimize reaction conditions to minimize byproduct formation. Similarly, in situ monitoring of derivatization reactions at the 4-hydroxyl group would allow for precise control over the reaction endpoint and could reveal unexpected side reactions.
Deeper Theoretical Insights into Structure-Reactivity Relationships
Computational chemistry offers a powerful tool for understanding the structure and reactivity of this compound. Future research should focus on employing density functional theory (DFT) and other computational methods to gain deeper insights into its electronic structure, tautomeric equilibrium, and reaction mechanisms. researchgate.net
Theoretical calculations can be used to predict the regioselectivity of electrophilic and nucleophilic substitution reactions, corroborating experimental findings. researchgate.net Furthermore, computational studies can elucidate the role of the trifluoromethyl and methyl groups in modulating the aromaticity and reactivity of the quinoline ring system. acs.orgresearchgate.net Understanding the conformational preferences and the energy barriers for different reaction pathways can guide the rational design of new synthetic methodologies and novel transformations. researchgate.net A thorough theoretical investigation would provide a predictive framework for the chemical behavior of this molecule.
Design and Synthesis of Chemically Diverse Analogs for Structure-Based Chemical Exploration
The core structure of this compound is a promising scaffold for the development of new chemical entities with potential applications in various fields. A significant future research direction is the design and synthesis of a diverse library of analogs to explore structure-activity relationships (SAR). nih.govnih.gov
This can be achieved through systematic modification of the core structure. For example, the methyl group at the 3-position could be replaced with other alkyl or aryl groups. The trifluoromethyl group at the 8-position could be moved to other positions on the benzene (B151609) ring to probe the effect of its location on the molecule's properties. Additionally, a wide variety of substituents could be introduced at the 4-position by derivatizing the hydroxyl group. The synthesis of such a library of analogs would be invaluable for exploring the chemical space around this scaffold and could lead to the discovery of molecules with tailored properties. purdue.edu The insights gained from SAR studies are crucial for the rational design of new compounds with enhanced activity in specific applications. oup.comacs.org
Q & A
Q. What synthetic routes are commonly employed for the preparation of 3-Methyl-8-(trifluoromethyl)quinolin-4-ol?
The synthesis typically involves cyclocondensation of substituted anilines with trifluoromethyl-containing ketones or aldehydes. For example, hydroxylamine-O-sulfonic acid and lithium hydroxide in methanol have been used to functionalize quinoline intermediates, followed by purification via flash chromatography (heptane/EtOAc gradients) . Key steps include regioselective trifluoromethylation and methylation at the 3- and 8-positions, respectively. NMR (¹H, ¹³C) and HRMS are critical for confirming product identity and purity .
Q. How can crystallographic data for this compound be obtained and refined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals, often grown via slow evaporation. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, leveraging least-squares minimization to optimize atomic coordinates and displacement parameters . Anisotropic displacement parameters for non-hydrogen atoms are refined using the WinGX/ORTEP interface for visualization . Mercury CSD aids in analyzing packing motifs and intermolecular interactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl at δ ~2.43 ppm) and detects trifluoromethyl splitting patterns .
- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 227.046) and isotopic patterns for halogens/fluorine .
- FT-IR : Identifies hydroxyl (O-H stretch ~3200 cm⁻¹) and quinolinol carbonyl (C=O ~1650 cm⁻¹) groups.
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement (e.g., high R-factors) be resolved for this compound?
High R-factors often arise from disordered trifluoromethyl groups or solvent molecules. Strategies include:
- Using SQUEEZE (in PLATON) to model diffuse solvent .
- Restraining anisotropic displacement parameters (ADPs) for fluorine atoms via SHELXL’s SIMU/ISOR commands .
- Cross-validating refinement with independent software (e.g., OLEX2) to minimize bias .
Q. What strategies are effective for designing bioactive derivatives of this compound?
- Functionalization : Introduce substituents at the 4-hydroxyl position (e.g., triazole-linked esters) to enhance binding affinity .
- Computational modeling : Use DFT calculations to predict electronic effects of trifluoromethyl groups on reactivity .
- SAR studies : Test derivatives (e.g., bromo or nitro analogs) for antimicrobial or anticancer activity, guided by in vitro assays .
Q. How can anisotropic displacement parameters (ADPs) in the crystal structure be interpreted to understand thermal motion?
ADPs (refined via SHELXL) quantify atomic vibration/disorder. For the trifluoromethyl group, elongated ellipsoids along the C-CF₃ bond suggest rotational disorder. Visualization tools like ORTEP-3 highlight these features, while Mercury CSD’s void analysis identifies potential solvent channels influencing disorder .
Q. What methodologies address contradictions in spectroscopic vs. crystallographic data (e.g., unexpected tautomeric forms)?
- Variable-temperature NMR : Detects tautomerization (e.g., keto-enol equilibria) by monitoring shifts at elevated temperatures .
- Neutron diffraction : Resolves hydrogen positions unambiguously but requires deuterated crystals .
- Complementary techniques : Pair XRD with solid-state NMR to reconcile solution- and solid-phase structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
